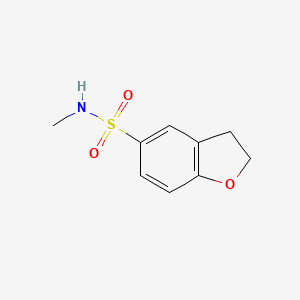

N-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Description

N-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS: 953894-41-2) is a sulfonamide derivative featuring a dihydrobenzofuran scaffold. Its molecular formula is C₉H₁₁NO₃S, with a molecular weight of 213.26 g/mol . The compound consists of a partially saturated benzofuran ring (2,3-dihydro-1-benzofuran) substituted with a sulfonamide group at the 5-position and an N-methyl group on the sulfonamide nitrogen.

The sulfonamide group is a critical pharmacophore, often contributing to target binding via hydrogen bonding or electrostatic interactions.

Properties

IUPAC Name |

N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-10-14(11,12)8-2-3-9-7(6-8)4-5-13-9/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCZGIDTBGQRNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves the reaction of 2,3-dihydro-1-benzofuran with a sulfonamide derivative under specific conditions. One common method includes the use of N-methylation reagents to introduce the methyl group into the structure . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Drug Discovery

The compound is being investigated for its potential as a therapeutic agent against various diseases, particularly cancer and bacterial infections. Its structure allows for modifications that can lead to derivatives with improved efficacy and selectivity. For instance, studies have indicated that benzofuran derivatives often exhibit significant biological activities, including antimicrobial and anticancer properties .

Case Study: Anticancer Activity

Recent research has focused on the anticancer potential of N-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide derivatives. A study demonstrated that certain derivatives exhibited selective inhibition of cancer cell lines, such as lung adenocarcinoma cells (A549), with mechanisms involving the inactivation of critical signaling pathways .

Antimicrobial Applications

Antimicrobial Activity

The benzofuran scaffold has been recognized for its antimicrobial properties. Compounds derived from this structure have shown effectiveness against a range of pathogens, including bacteria and fungi. In vitro studies have highlighted the potential of this compound in inhibiting the growth of various microorganisms .

Data Table: Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 μg/mL |

| This compound | Escherichia coli | 15 μg/mL |

| This compound | Candida albicans | 25 μg/mL |

This table illustrates the compound's broad-spectrum antimicrobial activity against key pathogens.

Mechanism of Action

The mechanism of action of N-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares N-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide with key analogs:

*Estimated based on lycoricidine derivatives.

Key Observations:

Core Structure Differences: The dihydrobenzofuran core in the target compound contrasts with the dihydroindole in GSK2 and the lycoricidine alkaloid in L1. The lycoricidine scaffold in L1 is a phenanthridine alkaloid, enabling distinct interactions with viral proteins (e.g., TMV coat protein).

Functional Group Variations :

Biological Activity

N-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran moiety with a sulfonamide group, contributing to its pharmacological properties. The molecular formula is , indicating a structure that allows for interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, potentially modulating metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Anticancer Activity : Research indicates that benzofuran derivatives often exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

Anticancer Properties

This compound has shown promising results in various studies regarding its anticancer activity:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. For example:

- In Vivo Studies : Animal model studies have confirmed the efficacy of similar benzofuran compounds in reducing tumor growth without significant toxicity to normal tissues .

Antimicrobial Activity

This compound also displays antimicrobial properties:

- Bacterial Inhibition : Studies have reported that derivatives of benzofuran compounds possess antibacterial activity against various strains, including Mycobacterium tuberculosis .

- Antifungal Effects : Some derivatives have demonstrated antifungal activity, making them potential candidates for treating fungal infections .

Data Tables

Here are tables summarizing the biological activities and structural features of this compound and related compounds.

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer (A549) | 16.4 | Significant cytotoxicity |

| 6-Bromo-N-methylbenzofuran | Antimicrobial (M. tuberculosis) | 8 | Effective against resistant strains |

| Benzofuran derivative X | Antifungal | 4.5 | Effective against Candida species |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against bacterial strains. The results showed that it inhibited the growth of pathogenic bacteria with MIC values comparable to standard antibiotics, suggesting potential for further development as an antimicrobial agent.

Q & A

Q. What are the limitations of using SHELX for refining structures of sulfonamide-containing complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.